molecular formula C16H13BrF2O3 B6293120 Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate CAS No. 2404733-88-4

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate

Cat. No.: B6293120
CAS No.: 2404733-88-4
M. Wt: 371.17 g/mol
InChI Key: ZMPUVEVGQYZJAF-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of ethyl, benzyloxy, bromo, and difluoro substituents on a benzoate core

Mechanism of Action

Preparation Methods

The synthesis of Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromo and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction but can include a range of substituted benzoates, alcohols, and acids.

Scientific Research Applications

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate can be compared with similar compounds such as:

    Ethyl 4-(benzyloxy)-2,3-difluorobenzoate: Lacks the bromo group, which can affect its reactivity and binding properties.

    Ethyl 4-(benzyloxy)-5-chloro-2,3-difluorobenzoate: The chloro group can provide different reactivity compared to the bromo group.

    Ethyl 4-(benzyloxy)-5-bromo-2-fluorobenzoate: The absence of one fluorine atom can alter the compound’s electronic properties and reactivity.

These comparisons highlight the unique properties of this compound, particularly its combination of bromo and difluoro substituents, which can provide distinct advantages in various applications.

Properties

IUPAC Name

ethyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2O3/c1-2-21-16(20)11-8-12(17)15(14(19)13(11)18)22-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUVEVGQYZJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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